molecular formula C9H17BO2 B1272385 Allylboronic acid pinacol ester CAS No. 72824-04-5

Allylboronic acid pinacol ester

Cat. No. B1272385
CAS RN: 72824-04-5
M. Wt: 168.04 g/mol
InChI Key: YMHIEPNFCBNQQU-UHFFFAOYSA-N
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Description

Allylboronic acid pinacol ester is used as a nucleophile in the catalytic allylation of simple ketoimines .


Synthesis Analysis

1-Alkenylboronic acid pinacol esters can be synthesized via a palladium-catalyzed cross-coupling reaction of 1-alkenyl halides or triflates with bis(pinacolato)diboron in toluene at 50°C in the presence of potassium phenoxide and PdCl2(PPh3)2·2PPh3 .


Molecular Structure Analysis

The molecular formula of Allylboronic acid pinacol ester is C9H17BO2 . The InChI Key is YMHIEPNFCBNQQU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Allylboronic acid pinacol ester reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield. Homoallylic alcohols can also be formed by allylboration of aldehydes .


Physical And Chemical Properties Analysis

The boiling point of Allylboronic acid pinacol ester is 50-53 °C/5 mmHg (lit.) and its density is 0.896 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4268 (lit.) .

Scientific Research Applications

Asymmetric Catalysis

Allylboronic acid pinacol ester is effectively used in asymmetric catalysis. For instance, it is employed in the nickel-catalyzed enantioselective addition to activated enones, producing high enantioselectivities for a range of substrates (Sieber & Morken, 2008). Similarly, it's used in the nickel-catalyzed enantioselective addition to alpha,beta,gamma,delta-unsaturated aldehydes, leading to significant inversion of substrate olefin geometry (Zhang & Morken, 2009).

Cross-Coupling Reactions

In the context of cross-coupling reactions, allylboronic acid pinacol ester derivatives undergo high-selectivity reactions with aryl and heteroaryl halides, exhibiting high selectivity at the α-carbon of the allylboron reagent (Farmer, Hunter & Organ, 2012). This compound is also used in the palladium(0)-catalyzed cross-coupling reaction of bis(pinacolato)diboron with allylic acetates, providing the pinacol esters of allylboronic acids in high yields (Ishiyama, Ahiko & Miyaura, 1996).

Carboxylation Reactions

The allylboronic pinacol esters react with carbon dioxide in the presence of a Cu(I)/NHC catalyst. This reaction is highly regioselective, yielding substituted carboxylic acids, including compounds with all-carbon quaternary centers (Duong, Huleatt, Tan & Lau Shuying, 2013).

Lewis Acid Catalysis

Allylboronic acid pinacol ester plays a role in Lewis acid catalysis. For example, it is used in the allylboration of aldehydes in the presence of a catalytic amount of AlCl3, resulting in high yields of homoallyl alcohols (Ishiyama, Ahiko & Miyaura, 2002). The compound's reaction with benzaldehyde in the presence of AlCl3 has also been studied, showing a significant reduction in activation energy due to the Lewis acid (Sakata & Fujimoto, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Current applications of allylboronates toward optically enriched chiral molecules include two general approaches: (1) the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376784
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylboronic acid pinacol ester

CAS RN

72824-04-5
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
JL Farmer, HN Hunter, MG Organ - Journal of the American …, 2012 - ACS Publications
The cross-coupling reactions of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides occurred with high selectivity (>97%) at the α-carbon of the allylboron reagent …
Number of citations: 145 pubs.acs.org
S Sugiyama, S Imai, K Ishii - Tetrahedron: Asymmetry, 2013 - Elsevier
… After a mixture of (R)-tert-butanesulfinamide and glyoxylic acid with molecular sieves in CH 2 Cl 2 was stirred for 42 h at room temperature, allylboronic acid pinacol ester was added to …
Number of citations: 15 www.sciencedirect.com
B Streipert, P Janßen, X Cao… - Journal of The …, 2016 - iopscience.iop.org
… In this work, allylboronic acid pinacol ester (ABPE) was evaluated as shutdown additive for 4 V lithium ion cells. It was shown that ABPE had no negative effect on the cycling …
Number of citations: 11 iopscience.iop.org
H Hussain, SR Gilani, Z Ali… - Pakistan Journal of …, 2015 - search.ebscohost.com
… 3-(4-methoxyphenyl)propyl diisopropylcarbamate and allylboronic acid pinacol ester were reacted in the presence of s-BuLi/N,N,N,N-tetramethylethyllenediamine (TMEDA) to form sec. …
Number of citations: 2 search.ebscohost.com
FW van der Mei, C Qin, RJ Morrison… - Journal of the …, 2017 - ACS Publications
… In notable contrast to reactions with unsubstituted allylboronic acid pinacol ester, additions to ketones with a mono- or a difluoromethyl group were highly enantioselective as well. …
Number of citations: 69 pubs.acs.org
H Leicht, S Huber, I Göttker-Schnetmann… - Polymer …, 2016 - pubs.rsc.org
… Initial experiments with an allylboronic acid pinacol ester as a small molecule model … All model reactions with the allylboronic acid pinacol ester and different aldehydes (pentanal, …
Number of citations: 11 pubs.rsc.org
S Mecking - pdfs.semanticscholar.org
… Initial experiments with an allylboronic acid pinacol ester as a small molecule model … All model reactions with the allylboronic acid pinacol ester and different aldehydes (pentanal…
Number of citations: 4 pdfs.semanticscholar.org
S Kim, H Zhu, A Demirci, S Yamamoto, T Miyashita… - Polymer …, 2019 - pubs.rsc.org
… -step hydrosilylation reaction: first, TMCS reacted with DTMS at a mixing ratio of 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1 and second, mixed with allylboronic acid pinacol ester (…
Number of citations: 11 pubs.rsc.org
S Fustero, E Rodriguez, R Lazaro… - Advanced Synthesis …, 2013 - Wiley Online Library
… Hence, treatment of a mixture of substrate 1a and allylboronic acid pinacol ester 2 with (R)-TRIP-PA (5 mol%) and second generation Grubbs catalyst (5 mol%) in toluene at −30 C gives …
Number of citations: 49 onlinelibrary.wiley.com
PCR Vasireddy, IP Smoliakova - Inorganica Chimica Acta, 2022 - Elsevier
… The compound was obtained as a colorless liquid from complex PPh 3 -4 and allylboronic acid pinacol ester 14a using Method B in 49% yield. R f 0.51 (1:4 EtOAc–hexanes). H and 13 …
Number of citations: 0 www.sciencedirect.com

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